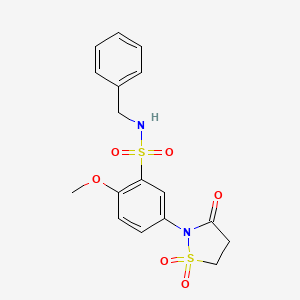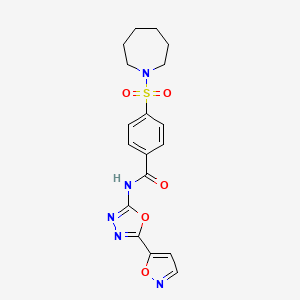![molecular formula C11H11ClN4OS B2985731 4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine CAS No. 2094391-71-4](/img/structure/B2985731.png)
4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been suggested that this compound may interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuroscience, it has been shown to improve cognitive function and modulate neuronal activity. In cardiovascular disease, it has been shown to reduce inflammation and prevent atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine in lab experiments is its potential to modulate various signaling pathways and interact with various receptors, making it a versatile compound for studying various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with various receptors and signaling pathways.
Synthesemethoden
The synthesis of 4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine involves the reaction of 6-chloro-3-nitropyridazine with 2-aminothiazole in the presence of a base to form 4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]nitrobenzene. This intermediate is then reduced using palladium on carbon to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine has been studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential to modulate neuronal activity and improve cognitive function. In cardiovascular disease, it has been studied for its potential to reduce inflammation and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
4-[4-(6-chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-10-2-1-8(14-15-10)9-7-18-11(13-9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNILZOAIHUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)
![1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2985654.png)
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2985658.png)
![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)
![3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)


![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

